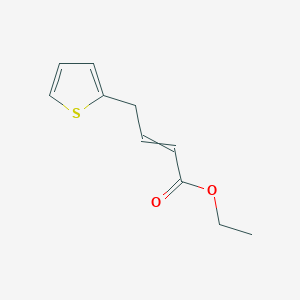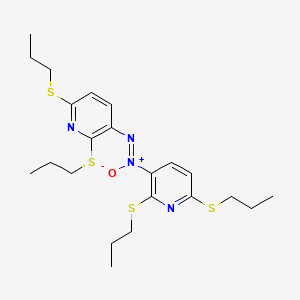
Pyridine, 3,3'-azoxybis(2,6-bis(propylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3,3’-azoxybis(2,6-bis(propylthio)- is a complex organic compound characterized by the presence of pyridine rings and propylthio groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 3,3’-azoxybis(2,6-bis(propylthio)- typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with propylthio groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of biocatalysts for more sustainable and efficient production. For example, biocatalytic processes using recombinant microbial whole cells have been demonstrated to be effective in synthesizing similar pyridine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 3,3’-azoxybis(2,6-bis(propylthio)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction reactions may result in the removal of oxygen atoms from the compound .
Wissenschaftliche Forschungsanwendungen
Pyridine, 3,3’-azoxybis(2,6-bis(propylthio)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of pyridine, 3,3’-azoxybis(2,6-bis(propylthio)- involves its interaction with specific molecular targets and pathways. For example, it may form complexes with metals, which can then participate in redox reactions. These interactions can influence various biological and chemical processes, including enzyme activity and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridine derivatives with different substituents, such as:
- Pyridine-2,6-bis(oxazoline)
- Pyridine-2,6-bis(thiocarboxylic acid)
- Pyridine-2,6-bis(benzimidazol-2-yl)
Uniqueness
Pyridine, 3,3’-azoxybis(2,6-bis(propylthio)- is unique due to its specific structural features, including the presence of azoxy and propylthio groups.
Eigenschaften
CAS-Nummer |
88753-48-4 |
|---|---|
Molekularformel |
C22H32N4OS4 |
Molekulargewicht |
496.8 g/mol |
IUPAC-Name |
[2,6-bis(propylsulfanyl)pyridin-3-yl]-[2,6-bis(propylsulfanyl)pyridin-3-yl]imino-oxidoazanium |
InChI |
InChI=1S/C22H32N4OS4/c1-5-13-28-19-11-9-17(21(23-19)30-15-7-3)25-26(27)18-10-12-20(29-14-6-2)24-22(18)31-16-8-4/h9-12H,5-8,13-16H2,1-4H3 |
InChI-Schlüssel |
BAHPACQJDKNSOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=NC(=C(C=C1)N=[N+](C2=C(N=C(C=C2)SCCC)SCCC)[O-])SCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide](/img/structure/B14172737.png)
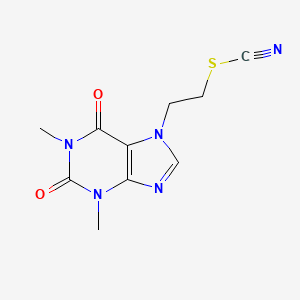
![(3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14172757.png)
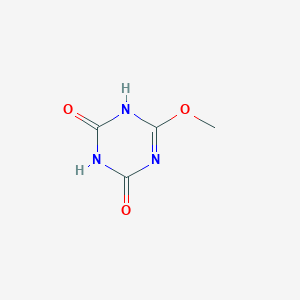

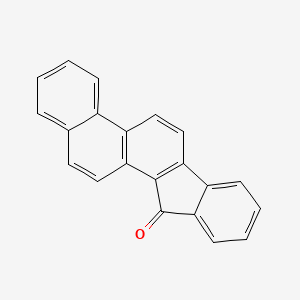

![1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea](/img/structure/B14172783.png)
![tert-Butyl 3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14172792.png)
![2,4-Dihydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B14172796.png)

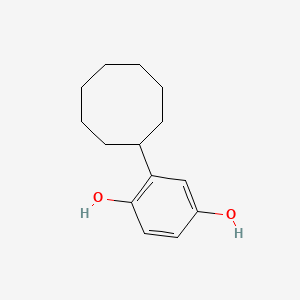
![N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide](/img/structure/B14172817.png)
